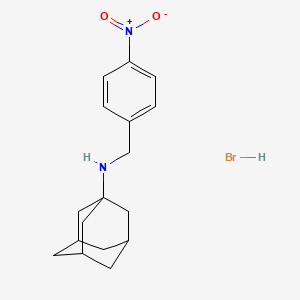
N-(4-硝基苄基)-1-金刚烷胺氢溴酸盐
描述
N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide: is a chemical compound that combines the structural features of adamantane and nitrobenzyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the nitrobenzyl group is a common functional group in organic chemistry, often used in various synthetic applications
科学研究应用
Chemistry: N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be used in the development of new pharmaceuticals, particularly those targeting neurological conditions due to the adamantane moiety’s known activity in this area.
Industry: In industrial applications, N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide can be used in the production of advanced materials and polymers. Its stability and structural properties make it suitable for use in high-performance materials.
作用机制
Mode of Action
This is a common mechanism observed in nitrobenzyl derivatives .
Biochemical Pathways
Nitrobenzyl compounds have been shown to interfere with various biochemical pathways, including those involving nucleoside transporters .
Pharmacokinetics
Nitrobenzyl compounds are known to have diverse pharmacokinetic properties, which can be influenced by factors such as the nature of the leaving group and the presence of other functional groups .
Result of Action
Nitrobenzyl compounds are known to have diverse biological activities, which can range from cytotoxic effects to modulation of enzyme activity .
Action Environment
The action, efficacy, and stability of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide can be influenced by various environmental factors. For instance, the presence of certain solvents can significantly affect the reaction kinetics of nitrobenzyl compounds . Additionally, factors such as pH and temperature can also influence the stability and activity of these compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide typically involves the reaction of 1-adamantanamine with 4-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: NaBH4/SbF3 in wet acetonitrile at room temperature.
Substitution: Various nucleophiles in the presence of a suitable base and solvent.
Major Products:
Reduction: The major product is the corresponding amine, N-(4-aminobenzyl)-1-adamantanamine.
Substitution: The products depend on the nucleophile used in the reaction.
相似化合物的比较
Comparison: N-(4-Nitrobenzyl)-1-adamantanamine hydrobromide is unique due to the presence of the adamantane moiety, which imparts additional stability and rigidity compared to other similar compounds
属性
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.BrH/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17;/h1-4,13-15,18H,5-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNXMHGBRQKENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-96-9 | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















